molecular formula C20H14ClN3O2S2 B2589712 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1260634-68-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2589712
CAS RN: 1260634-68-1
M. Wt: 427.92
InChI Key: WAJJMEFCCOOBQU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t provided by Sigma-Aldrich . This includes properties such as melting point, boiling point, density, and solubility.

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

This compound is part of a broader class of molecules that have been studied for their inhibitory activity against crucial enzymes in biological systems. For instance, thieno[2,3-d]pyrimidines have been recognized for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer therapy due to their role in DNA synthesis and cell proliferation. A study by Gangjee et al. (2008) on similar compounds found that these molecules can demonstrate potent dual inhibitory activities against human TS and DHFR, suggesting a promising avenue for the development of new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anticancer Activity

Another significant area of research involves the evaluation of the compound's derivatives for their anticancer properties. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating that the majority of these compounds displayed potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin, a widely used chemotherapeutic agent. This suggests that modifications of the core structure of "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide" could lead to effective anticancer drugs (Hafez & El-Gazzar, 2017).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of related compounds provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. Studies involving crystallography and vibrational spectroscopy have been conducted to elucidate the conformational dynamics and stability of similar molecules, offering a foundation for the rational design of compounds with enhanced biological activity (Subasri et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJMEFCCOOBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

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